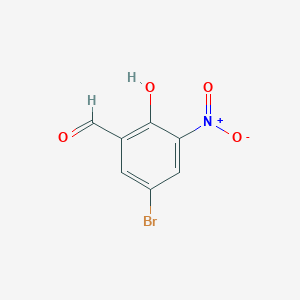
1,2-Dibromo-3,4,5-trifluorobenzene
Descripción general
Descripción
1,2-Dibromo-3,4,5-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr2F3 and a molecular weight of 289.88 g/mol . This compound is characterized by the presence of two bromine atoms and three fluorine atoms attached to a benzene ring, making it a highly substituted derivative of benzene. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,2-Dibromo-3,4,5-trifluorobenzene can be achieved through various methods. One common synthetic route involves the bromination of 3,4,5-trifluorobenzene using bromine in the presence of a catalyst such as iron powder . The reaction is typically carried out under controlled conditions to ensure the selective substitution of hydrogen atoms by bromine atoms at the 1 and 2 positions on the benzene ring. Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1,2-Dibromo-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 3,4,5-trifluorobenzene by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding quinones or other oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3,4,5-trifluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3,4,5-trifluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong non-covalent interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity and signal transduction pathways, making the compound valuable in biochemical research .
Comparación Con Compuestos Similares
1,2-Dibromo-3,4,5-trifluorobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with one less bromine atom, affecting its reactivity and applications.
1,5-Dibromo-2,3,4-trifluorobenzene: Differing in the position of bromine atoms, which can influence its chemical behavior and suitability for specific reactions.
1,4-Dibromo-2,5-difluorobenzene: Contains fewer fluorine atoms, resulting in different physical and chemical properties.
The unique combination of bromine and fluorine atoms in this compound imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1,2-dibromo-3,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZYDKXGZFYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378821 | |
| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-94-4 | |
| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)








![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)

